Home > Products > Screening Compounds P13192 > (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine -

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Catalog Number: EVT-13176696
CAS Number:
Molecular Formula: C10H9F4NO
Molecular Weight: 235.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is a synthetic organic compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds characterized by a chromone structure, which consists of a benzene ring fused to a pyran ring. The presence of a fluorine atom and a trifluoromethyl group at specific positions on the chroman ring enhances its unique chemical properties and potential biological activities. The molecular formula for this compound is C10H9F4NOC_{10}H_{9}F_{4}NO, and it has a molecular weight of approximately 235.18 g/mol .

Synthesis Analysis

The synthesis of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the chroman core, followed by the introduction of fluorine and trifluoromethyl groups. The final step involves amination to introduce the amine group. Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride for reduction, and halogens or alkyl halides for substitution .

Technical Details

  • Starting Materials: The synthesis may start from commercially available chroman derivatives.
  • Reagents: Use of strong acids or bases may be required for certain steps, particularly during substitution reactions.
  • Yield Optimization: Techniques such as controlled temperature and pressure can enhance yields and minimize by-products.
Molecular Structure Analysis

The molecular structure of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine can be represented using various structural formulas:

PropertyValue
Molecular FormulaC10H9F4NOC_{10}H_{9}F_{4}NO
Molecular Weight235.18 g/mol
CAS Number1272725-50-4
IUPAC Name(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine
InChI KeyNot provided

The structure features a chroman backbone with specific substituents that confer distinct chemical properties .

Chemical Reactions Analysis

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine is capable of undergoing various chemical reactions:

Types of Reactions

  1. Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: Reduction reactions can convert it into different amine derivatives.
  3. Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Reagents: Halogens, acids, and bases are often used .
Mechanism of Action

The mechanism of action for (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine involves its interaction with specific biological targets, including enzymes and receptors. It is believed to modulate cellular signaling pathways by binding to these targets, influencing their activity and leading to various biological effects.

Data

Research indicates that this compound may exhibit significant biological activities, including potential therapeutic effects in various diseases due to its pharmacological properties .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.

Chemical Properties

Relevant Data

Further characterization studies are necessary to determine exact physical properties such as boiling point and melting point, which are not always provided in literature .

Applications

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine has potential applications in several scientific fields:

  1. Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases due to its interaction with biological targets.
  2. Biological Research: Used in studies focusing on enzyme inhibition, particularly related to aging-related diseases .
  3. Material Science: May serve as an intermediate in the synthesis of novel materials due to its unique chemical properties .
Stereoselective Synthesis of (S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Enantioselective Catalytic Strategies for Chroman Core Assembly

The construction of the chiral chroman scaffold in (S)-6-fluoro-7-(trifluoromethyl)chroman-4-amine demands precision in stereocontrol, particularly at the C4 position. Modern catalytic approaches leverage chiral metal complexes and organocatalysts to achieve high enantiomeric excess (ee). Zinc-aminophenol catalytic systems, inspired by methodologies for synthesizing trifluoromethyl-fluoro-substituted homoallylic alcohols, demonstrate exceptional efficacy [6]. These catalysts facilitate asymmetric carbonyl-ene reactions between electron-deficient phenols and allylic systems, affording chroman precursors with >90% ee when employing tert-butyl substituents on the aminophenol ligand [6].

Diamine-thiourea organocatalysts enable enantioselective oxa-Michael additions for chroman ring formation. This strategy assembles the benzodihydropyran core via intramolecular cyclization of ortho-hydroxy-substituted alkenyl ketones. Catalyst loading as low as 5 mol% achieves 86% ee, though electron-withdrawing substituents necessitate structural optimization to maintain stereoselectivity [3]. Jacobsen-type thiourea catalysts provide an alternative pathway through desymmetrization of epoxide intermediates derived from fluorinated phenol precursors, delivering chroman oxides with 92% ee [3].

Table 1: Catalytic Systems for Chroman Core Assembly

Catalyst TypeReactionKey Advantageee Range (%)Yield Range (%)
Zn(II)/AminophenolCarbonyl-ene reactionTolerance to polyfluorinated substrates90–9875–92
Diamine-ThioureaOxa-Michael cyclizationLow catalyst loading (5 mol%)82–8668–85
Jacobsen ThioureaEpoxide desymmetrizationHigh selectivity with ortho-substitution88–9270–78

Fluorination and Trifluoromethylation Techniques in Chroman Derivatives

Strategic installation of fluorine and trifluoromethyl groups at C6/C7 positions presents distinct challenges in regioselectivity and electronic modulation. Late-stage electrophilic fluorination employs Selectfluor® or N-fluorobenzenesulfonimide (NFSI) on stannane or boronate precursors. Directed ortho-metalation (DoM) using n-BuLi/TMEDA enables regioselective stannylation at C6, followed by electrophilic fluorination with NFSI, achieving 78–85% yields and >20:1 regioselectivity for 6-fluoro over 8-fluoro isomers [5] [6].

Trifluoromethylation methodologies include:

  • Copper-mediated cross-coupling: Umemoto’s reagent (Me₄N⁺Tf⁻) with CuI catalyzes the coupling of 7-iodochroman intermediates, providing 65–72% yields but requiring protection of the C4-amine to prevent side reactions [1].
  • Radical trifluoromethylation: Visible-light photoredox catalysis using Ru(bpy)₃Cl₂ and Togni’s reagent facilitates regioselective C–H trifluoromethylation at C7 under mild conditions (rt, 18 h), though competing hydroxylation reduces yields to 55–60% [5].

Building block approaches utilizing 2-fluoro-3-(trifluoromethyl)phenol derivatives circumvent late-stage functionalization challenges. This strategy leverages pre-fluorinated starting materials in cyclization reactions but may limit structural diversification [1] [6].

Table 2: Fluorination/Trifluoromethylation Methods Comparison

MethodReagents/ConditionsRegioselectivityYield Range (%)Limitations
Directed ortho-Fluorinationn-BuLi/TMEDA → SnBu₃ → NFSI>20:1 (C6)78–85Requires toxic stannanes
Cu-Mediated CF₃ CouplingCuI, Umemoto’s reagent, DMF, 80°CExclusive C765–72Incompatible with free amines
Photoredox Radical CF₃Ru(bpy)₃Cl₂, Togni II, hv8:1 (C7 vs C5)55–60Competing oxygenation byproducts

Asymmetric Amination Approaches for Chiral Center Induction

The stereoselective introduction of the C4-amine group is critical for accessing the biologically relevant (S)-enantiomer. Chiral pool utilization leverages L-proline-derived auxiliaries, where condensation with chroman-4-one forms enantioenriched imines. Subsequent hydride reduction (NaBH₄ or LiAlH₄) delivers the trans-4-aminomethylchroman with 95:5 dr and >99% ee, though multi-step deprotection is required [4].

Catalytic asymmetric reductive amination offers streamlined access using iridium or ruthenium catalysts. Noyori-type transfer hydrogenation catalysts (e.g., TsDPEN-Ru) convert 4-oxochroman intermediates to amines in the presence of ammonium formate. This method achieves 92% ee for the (S)-enantiomer but requires high catalyst loading (10 mol%) and elevated temperatures (70°C) [4].

Biocatalytic approaches using ω-transaminases demonstrate exceptional stereoselectivity. Engineered Arthrobacter transaminases accept chroman-4-one substrates, directly yielding (S)-6-fluoro-7-(trifluoromethyl)chroman-4-amine with >99% ee and 80% conversion within 24 hours. However, substrate solubility in aqueous buffers necessitates co-solvent optimization (e.g., 20% DMSO) [5].

Table 3: Amination Strategies for C4 Stereocontrol

StrategyConditionsee/ drYield (%)Operational Complexity
L-Proline Auxiliary + ReductionImine formation → LiAlH₄ reduction → Deprotection>99% ee, 95:5 dr68 (3 steps)High (multi-step)
TsDPEN-Ru Catalyzed AminationNH₄HCO₂, i-PrOH, 70°C, 10 mol% catalyst92% ee85Moderate
ω-Transaminase BiocatalysisPLP, L-alanine, phosphate buffer (pH 7.5), 30°C>99% ee80Low (single step)

Metal-Free Radical Cascade Annulation Inspired by Carbamoylated Chroman-4-One Synthesis

Radical-mediated annulation circumvents transition metals while accommodating electron-deficient fluorinated precursors. Initiation systems include:

  • Triethylborane/O₂: Generates carbon-centered radicals from N-allylcarbamoyl chlorides at ambient temperatures, initiating 5-exo-trig cyclization onto fluorinated styrenes. This cascade constructs the chroman core while installing the C4-carbamoyl group, later hydrolyzed to the amine [5].
  • Photoredox catalysis (metal-free): 10-Phenylphenothiazine (PTH) organophotocatalyst under blue LED irradiation facilitates single-electron reduction of alkyl iodides, triggering radical addition/cyclization sequences with 7-(trifluoromethyl)coumarins as radical acceptors.

The triethylborane-mediated cascade achieves superior diastereoselectivity (90:10 dr) compared to photoredox methods (70:30 dr), attributed to conformational control in the cyclization transition state. Limitations include radical quenching by ortho-fluorine atoms, reducing yields to 40–50% for 6,7-disubstituted systems unless bulky tert-butoxycarbonyl (Boc) protection is employed [5].

Mechanistic insights: DFT calculations reveal that the S-configured product predominates due to minimized 1,3-diaxial repulsions between the incipient C4 radical and the C6-fluoro substituent during ring closure. The trifluoromethyl group’s -I effect stabilizes the transition state by 2.3 kcal/mol versus non-fluorinated analogs, rationalizing enhanced reaction rates [5].

Table 4: Radical Cascade Annulation Performance

Initiation SystemRadical PrecursorCyclization Efficiencydr (S:R)Yield Range (%)
Et₃B/O₂ (air)N-Allylcarbamoyl chlorideHigh (k = 0.25 s⁻¹)90:1065–72
PTH/hv (450 nm)Alkyl iodideModerate (k = 0.08 s⁻¹)70:3055–60

Properties

Product Name

(S)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

IUPAC Name

(4S)-6-fluoro-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

InChI

InChI=1S/C10H9F4NO/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

NZDFRDUMERCVAH-QMMMGPOBSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)F)C(F)(F)F

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@H]1N)F)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.